molecular formula C6H8S B1329412 2-Ethylthiophene CAS No. 872-55-9

2-Ethylthiophene

Cat. No. B1329412
Key on ui cas rn: 872-55-9
M. Wt: 112.19 g/mol
InChI Key: JCCCMAAJYSNBPR-UHFFFAOYSA-N
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Patent
US04233333

Procedure details

222 gm (1.07 mol) of phosphorus pentachloride were added in portions while stirring and cooling to 310 gm (2.7 mol) of chlorosulfonic acid. After the evolution of hydrogen chloride had subsided, 100 gm (0.89 mol) of 2-ethyl-thiophene were added dropwise while stirring at a temperature of 20° C. When the addition was finished, the reaction mixture was poured over ice and extracted with ether. The ether solution was washed until neutral, dried and evaporated. The residue was taken up in tetrahydrofuran, and the solution was added dropwise to a solution of 169 gm (2.3 mol) of tert.butylamine in 200 ml of tetrahydrofuran. After refluxing for 3 hours, the reaction mixture was filtered to separate the precipitated tert.butylamine hydrochloride, and the filtrate was evaporated in vacuo. The residue was taken up in ether and the solution was washed with dilute hydrochloric acid and with water, dried and evaporated. 147 gm of crude product were obtained which, after purification on a silica gel column (4 kg of silica gel 40 for column chromatography, particle size 0.2-0.5 mm; eluant: cyclohexane/ethyl acetate 4:1), yielded 117.6 gm (53% of theory) of 5-ethyl-N-tert.butyl-thiophene-2-sulfonamide.
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
169 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.Cl[S:8]([OH:11])(=O)=[O:9].Cl.[CH2:13]([C:15]1[S:16][CH:17]=[CH:18][CH:19]=1)[CH3:14].[C:20]([NH2:24])([CH3:23])([CH3:22])[CH3:21]>O1CCCC1>[CH2:13]([C:15]1[S:16][C:17]([S:8]([NH:24][C:20]([CH3:23])([CH3:22])[CH3:21])(=[O:11])=[O:9])=[CH:18][CH:19]=1)[CH3:14]

Inputs

Step One
Name
Quantity
222 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
310 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
C(C)C=1SC=CC1
Step Five
Name
Quantity
169 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while stirring at a temperature of 20° C
ADDITION
Type
ADDITION
Details
When the addition
ADDITION
Type
ADDITION
Details
the reaction mixture was poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether solution was washed until neutral,
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to separate the precipitated tert.butylamine hydrochloride
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
WASH
Type
WASH
Details
the solution was washed with dilute hydrochloric acid and with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
147 gm of crude product were obtained which
CUSTOM
Type
CUSTOM
Details
after purification on a silica gel column (4 kg of silica gel 40 for column chromatography, particle size 0.2-0.5 mm; eluant: cyclohexane/ethyl acetate 4:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(S1)S(=O)(=O)NC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 117.6 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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